molecular formula C23H20N4O5 B11561904 N-({N'-[(E)-(2-Hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(E)-(2-Hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B11561904
M. Wt: 432.4 g/mol
InChI Key: ZOJJRLHNNMOBHW-AFUMVMLFSA-N
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Description

N-({N’-[(E)-(2-Hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2-Hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The process can be catalyzed by acids to enhance the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2-Hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-({N’-[(E)-(2-Hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2-Hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methylphenyl)methanesulfonamide
  • N-({N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Uniqueness

N-({N’-[(E)-(2-Hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to the presence of both nitro and hydroxyl groups on the aromatic ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H20N4O5

Molecular Weight

432.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C23H20N4O5/c28-20(26-25-14-18-12-7-13-19(22(18)29)27(31)32)15-24-23(30)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,21,29H,15H2,(H,24,30)(H,26,28)/b25-14+

InChI Key

ZOJJRLHNNMOBHW-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

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